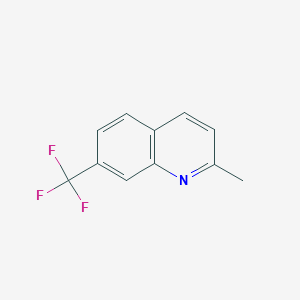

2-Methyl-7-(trifluoromethyl)quinoline

概要

説明

2-Methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-7-(trifluoromethyl)quinoline involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones. The Skraup cyclization is a notable example, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

化学反応の分析

Types of Reactions: 2-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

2-Methyl-7-(trifluoromethyl)quinoline has shown potential in drug development due to its unique structural features. Research indicates that it possesses significant biological activity, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability, which are crucial for antimicrobial efficacy.

Antitumor Activity

In vivo studies have indicated that this compound can reduce tumor sizes in animal models. For instance, modifications of this compound have been tested against chloroquine-resistant strains of Plasmodium berghei, showing promise as a potential antimalarial agent.

2. Agrochemicals

The compound is utilized in the synthesis of agrochemicals, where its fluorinated structure contributes to the efficacy and stability of various pesticides and herbicides. Its ability to enhance the performance of agrochemical formulations makes it a valuable building block in agricultural applications.

3. Materials Science

In materials science, this compound is explored for its role in developing new materials with enhanced properties. Its chemical stability and reactivity allow it to be used in the synthesis of advanced materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant effectiveness at low concentrations, suggesting potential for development as a new antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Antitumor Activity

In a preclinical study involving tumor-bearing mice, treatment with derivatives of this compound resulted in a reduction of tumor size and improved survival rates compared to controls. This highlights its potential as an anticancer therapeutic agent.

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 50 |

| Compound A | 40 | 80 |

| Compound B | 60 | 90 |

作用機序

The mechanism of action of 2-Methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context .

類似化合物との比較

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

- Brequinar®

- Flosequinan

Comparison: 2-Methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making it a valuable modification in drug design .

生物活性

2-Methyl-7-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure : The compound belongs to the quinoline family, characterized by a bicyclic structure with a nitrogen atom in the aromatic ring. The presence of a trifluoromethyl group enhances its lipophilicity, which may improve cell membrane permeability and bioavailability.

Synthesis Methods : Various synthetic routes have been developed for this compound, often involving multi-step organic reactions. These methods typically focus on modifying the quinoline framework to enhance biological activity or target specific pathways.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the trifluoromethyl group may play a crucial role in enhancing antimicrobial properties due to increased lipophilicity and interaction with bacterial membranes.

Antitumor Activity

Several studies have assessed the anticancer potential of quinoline derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.88 |

| This compound | HepG2 | 3.01 |

| This compound | A549 | 2.81 |

The mechanism of action for quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors involved in cellular processes. Specifically, these compounds may inhibit key metabolic pathways or interfere with DNA replication in cancer cells .

- Target Interaction : Quinoline compounds are known to interact with enzymes such as topoisomerases and kinases.

- Biochemical Pathways : They can modulate pathways related to cell proliferation and apoptosis, contributing to their antitumor effects.

- Pharmacokinetics : The compound's molecular characteristics influence its absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

In a study investigating various quinoline derivatives, including this compound, researchers found that certain modifications led to enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural features in determining biological efficacy.

Case Study 2: Antitumor Activity

A preclinical evaluation of quinoline derivatives demonstrated significant antitumor activity against multiple cancer cell lines. The study reported that compounds similar to this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin . This suggests potential for further development as anticancer agents.

特性

IUPAC Name |

2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBTYGFMDABZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625603 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-32-3 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial agents?

A1: The provided research article investigates the synthesis and antimalarial activity of a series of 4-aminoquinoline derivatives. this compound serves as a key structural component in these compounds. The researchers utilize this specific quinoline derivative to explore the impact of structural modifications on antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium berghei [].

Q2: How does the introduction of different substituents on the 4-amino group of this compound affect the antimalarial activity?

A2: The study explores the impact of various alkyl amino methyl and bis-alkyl amino methyl substituents at the 4-position of the quinoline ring []. By systematically changing the size and nature of these substituents, the researchers aimed to identify structural features that contribute to enhanced antimalarial activity, particularly against chloroquine-resistant parasites. The results indicated that several compounds exhibited promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium berghei, highlighting the potential of this structural class for further development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。